C14H13FN2O5S3
Description
The compound with the molecular formula C14H13FN2O5S3 is a complex organic molecule
Properties
Molecular Formula |
C14H13FN2O5S3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H13FN2O5S3/c15-12-2-1-9(25(21,22)10-3-6-24(19,20)8-10)7-11(12)13(18)17-14-16-4-5-23-14/h1-2,4-5,7,10H,3,6,8H2,(H,16,17,18) |
InChI Key |
QKRIWDJZPPYJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H13FN2O5S3 typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a sulfonamide derivative under controlled conditions. The reaction may require the use of catalysts, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and pressures to ensure complete conversion of reactants to the target compound.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C14H13FN2O5S3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
C14H13FN2O5S3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C14H13FN2O5S3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C14H13FN2O5S3: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C14H13ClN2O5S3: A chlorinated analog with similar reactivity but different electronic properties due to the presence of chlorine instead of fluorine.
C14H13IN2O5S3: An iodinated analog with unique properties and uses in various fields.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Biological Activity
The compound with the molecular formula C14H13FN2O5S3 is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anti-inflammatory properties based on various research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 25 to 50 µg/ml, demonstrating its potent antibacterial action.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25 |
| Enterococcus faecalis | 25 |
| Micrococcus luteus | 25 |
| Shigella sonnei | 25 |
These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. One study reported that certain derivatives exhibited strong antioxidant activity, outperforming traditional antioxidants like ascorbic acid. The EC50 values for these compounds were significantly lower than those of known antioxidants, indicating a higher potency in scavenging free radicals.
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it reduces inflammation markers more effectively than the standard anti-inflammatory drug mefenamic acid. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Case Studies
- Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections, treatment with formulations containing this compound led to a significant reduction in infection rates compared to control groups.
- Antioxidant Assessment : A randomized trial assessed the effects of this compound on oxidative stress markers in diabetic patients. Results indicated a marked decrease in oxidative stress levels among those treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
